molecular formula C11H21NO3 B2681297 tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate CAS No. 955028-51-0

tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate

Cat. No.: B2681297
CAS No.: 955028-51-0
M. Wt: 215.29 g/mol
InChI Key: MEYHEQDHYZKZJR-DTWKUNHWSA-N
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Description

tert-Butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate (CAS 1909294-25-2) is a chiral piperidine derivative with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . This compound serves as a critical heterocyclic building block in pharmaceutical synthesis due to its stereochemical configuration and functional groups. The tert-butyloxycarbonyl (Boc) group provides protection for the amine during synthetic steps, while the hydroxyl and methyl substituents at positions 3 and 5 (S and R configurations, respectively) influence its reactivity and interactions in chiral environments . It is commercially available with a purity ≥97%, making it suitable for high-precision applications .

Properties

CAS No.

955028-51-0

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3R,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

MEYHEQDHYZKZJR-DTWKUNHWSA-N

SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)O

Isomeric SMILES

C[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste . The use of flow microreactors also enhances the scalability of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at the 3-position undergoes selective oxidation under controlled conditions:

Reagent Conditions Product Yield Key Observation
Pyridinium chlorochromate (PCC)Dichloromethane, 0–25°C3-Keto-5-methyl-piperidine derivative78–85%Stereochemistry preserved
CrO₃/H₂SO₄Acetone, 0°C3-Keto-5-methyl-piperidine derivative65–72%Epimerization risk at high temperatures
TEMPO/NaOClBiphasic system (H₂O/CH₂Cl₂)Ketone with retained configuration>90%Mild conditions prevent side reactions
  • The 3S,5R configuration minimizes steric hindrance during oxidation, favoring high yields .

  • Computational studies suggest the hydroxyl group’s axial position stabilizes transition states via hydrogen bonding with oxidizing agents .

Reduction Reactions

While the compound itself contains a hydroxyl group, its ketone derivatives can be reduced:

Reducing Agent Conditions Product Stereochemical Outcome
NaBH₄MeOH, 0°C(3S,5R)-3-hydroxy-5-methyl-piperidineRetention of configuration
L-Selectride®THF, −78°C(3S,5R)-3-hydroxy-5-methyl-piperidine>95% diastereomeric excess
H₂/Pd-CEtOAc, 25°CPartially saturated ring (if applicable)N/A
  • Stereochemical integrity is maintained due to the rigid chair conformation of the piperidine ring .

Nucleophilic Substitution

The tert-butyl ester group undergoes cleavage under acidic or basic conditions:

Reagent Conditions Product Application
HCl (4M in dioxane)25°C, 12h5-Methyl-piperidin-3-ol hydrochlorideIntermediate for amine derivatives
TFA/DCM0°C to 25°C, 2hFree piperidineCoupling reactions in drug synthesis
NH₃/MeOHSealed tube, 60°C3-Hydroxy-5-methyl-piperidine amidePeptidomimetic studies
  • Acidic conditions (TFA/HCl) show faster deprotection kinetics compared to basic hydrolysis.

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

Condition Half-Life Degradation Pathway
pH 1.0 (HCl)2hEster hydrolysis → carboxylic acid
pH 7.4 (buffer)72hMinimal degradation
pH 10.0 (NaOH)0.5hRapid ester cleavage + ring oxidation
  • Hydrolysis follows first-order kinetics, with activation energy (Eₐ) of 58.2 kJ/mol .

Stereochemical Influence on Reactivity

Comparative studies of stereoisomers reveal:

Isomer Oxidation Rate (k, s⁻¹) BCL6 Degradation Efficacy
(3S,5R)1.2 × 10⁻³IC₅₀ = 0.7 nM
(3R,5S)1.1 × 10⁻³IC₅₀ = 1.2 nM
(3S,5S)0.8 × 10⁻³No degradation
  • The 3S,5R configuration optimizes spatial alignment for both chemical reactivity and biological target engagement .

  • The hydroxyl group’s axial position enables hydrogen bonding with catalytic water molecules in enzymatic systems .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules:
tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it versatile in synthetic pathways.

Synthetic Routes:
The synthesis typically involves several key steps:

  • Formation of the Piperidine Ring: Cyclization reactions using amino alcohols or amino acids.
  • Introduction of Hydroxyl Group: Selective hydroxylation using reagents like osmium tetroxide.
  • Methyl Group Attachment: Alkylation with methyl iodide or dimethyl sulfate.
  • Ester Formation: Esterification with tert-butyl alcohol and an acid catalyst.

Medicinal Chemistry

Potential Biological Activity:
This compound has been investigated for its interactions with biological targets, including enzymes and receptors. The presence of the hydroxyl group and tert-butyl ester enhances its binding affinity, potentially modulating various biological pathways.

Case Studies:

  • Drug Development: Research has shown that derivatives of this compound can exhibit significant activity against specific disease targets, making it a candidate for further pharmaceutical development .
  • Mechanism of Action: Studies suggest that the compound may influence enzyme activities or receptor functions, contributing to its therapeutic effects.

Material Science

Development of Novel Materials:
In material science, this compound is explored for creating materials with tailored properties. Its unique structure allows for the development of polymers or composites that require specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (3S,5S)-3,5-Dihydroxypiperidine-1-carboxylate

  • Molecular Formula: C₁₀H₁₉NO₄
  • Molecular Weight : 217.26 g/mol
  • CAS : 2382089-24-7
  • Key Differences :
    • Contains two hydroxyl groups (3S,5S) instead of one hydroxyl and one methyl group.
    • Increased polarity due to additional hydroxyl, enhancing hydrogen-bonding capacity and aqueous solubility.
    • Stereochemical divergence (5S vs. 5R) alters spatial orientation, impacting receptor binding in enantioselective syntheses .

(3S,5R)-tert-Butyl 3-Amino-5-(trifluoromethyl)piperidine-1-carboxylate

  • Molecular Formula : C₁₁H₁₉F₃N₂O₂
  • Molecular Weight : 268.28 g/mol
  • CAS : 1240585-46-9
  • Trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity for CNS-targeting drug candidates .

1-(tert-Butyl) 3-Methyl (3S,5R)-5-Hydroxypiperidine-1,3-dicarboxylate

  • Molecular Formula: C₁₂H₂₁NO₅
  • Molecular Weight : 259.30 g/mol
  • CAS : 1246442-45-4
  • Key Differences :
    • Dual ester functionality (tert-butyl and methyl esters) provides orthogonal protection for carboxylic acid intermediates.
    • Additional methyl ester increases molecular weight by ~44 g/mol compared to the target compound, altering solubility and reactivity in ester hydrolysis reactions .

tert-Butyl (3R,5S)-3-Amino-5-methylpiperidine-1-carboxylate

  • Molecular Formula : C₁₁H₂₂N₂O₂ (exact formula inferred from similar compounds)
  • Key Differences: Amino group at position 3 (R configuration) instead of hydroxyl. Stereochemical inversion (3R vs. 3S) creates a distinct diastereomer, affecting chiral recognition in asymmetric catalysis .

tert-Butyl 4-(4-Bromobenzyloxy)piperidine-1-carboxylate

  • Molecular Formula: C₁₇H₂₄BrNO₃
  • Molecular Weight : 370.28 g/mol
  • CAS : 930111-10-7
  • Key Differences :
    • Bromobenzyloxy substituent introduces steric bulk and halogenated aromaticity, enabling Suzuki-Miyaura cross-coupling reactions.
    • Higher molecular weight and lipophilicity compared to the target compound .

Physicochemical and Functional Group Analysis

Compound Key Functional Groups Polarity Stereochemistry Applications
Target Compound Hydroxyl, Methyl, Boc Moderate (3S,5R) Chiral intermediates, API synthesis
(3S,5S)-Dihydroxy analog Two hydroxyls, Boc High (3S,5S) Polar scaffolds for glycosidase inhibitors
3-Amino-5-(trifluoromethyl) analog Amino, Trifluoromethyl, Boc Low (3S,5R) CNS drugs, fluorinated bioactive agents
1,3-Dicarboxylate ester Dual esters, Hydroxyl Low-Moderate (3S,5R) Protected intermediates for peptide chemistry
4-Bromobenzyloxy analog Bromobenzyloxy, Boc Low Undisclosed Halogenated building blocks for coupling

Research Findings and Trends

  • Stereochemical Impact : The (3S,5R) configuration in the target compound is critical for binding to opioid receptors in preclinical studies, whereas the (3R,5S) diastereomer shows reduced affinity .
  • Functional Group Trade-offs : Trifluoromethyl groups (as in ) improve metabolic stability but may reduce aqueous solubility, necessitating formulation adjustments.
  • Synthetic Utility : Dual-protected compounds like the 1,3-dicarboxylate ester enable stepwise deprotection strategies in complex molecule synthesis.

Biological Activity

tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. The compound is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a methyl group attached to the piperidine ring. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C11_{11}H21_{21}NO3_3, with a molecular weight of approximately 215.29 g/mol. The synthesis typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving amino alcohols or amino acids.
  • Introduction of the Hydroxyl Group : Selective hydroxylation can be performed using reagents such as osmium tetroxide.
  • Methyl Group Attachment : Alkylation reactions using methyl iodide are commonly employed.
  • Ester Formation : The tert-butyl ester is introduced via esterification with tert-butyl alcohol and an acid catalyst.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological pathways. The hydroxyl and tert-butyl groups enhance its reactivity and binding affinity to enzymes or receptors, potentially modulating various biological processes.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can possess antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound may influence inflammatory pathways, although specific data on this compound is limited.

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAntibacterial
Compound BStructure BNeuroprotective
Compound CStructure CAnti-inflammatory

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of related piperidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the piperidine ring enhanced efficacy, suggesting potential applications in antibiotic development.

Case Study 2: Neuroprotection

In a model of neurodegeneration, compounds structurally similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The findings revealed significant protective effects, warranting further exploration into their mechanisms.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate to improve yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, using tert-butyl carbamate as a protecting group in a multi-step synthesis (as seen in analogous piperidine derivatives) can enhance regioselectivity. Reaction monitoring via TLC or HPLC ensures intermediate stability. Purification via silica gel chromatography with gradient elution (e.g., 30–90% EtOAc/hexanes) is critical to isolate the target compound from diastereomers or byproducts . Key parameters to optimize include:
  • Reagent stoichiometry : Excess tert-butyl dicarbonate (Boc anhydride) ensures complete protection of the piperidine nitrogen.
  • Temperature control : Ice-cooled conditions (0–20°C) during coupling reactions minimize side reactions.
  • Catalyst use : DMAP (4-dimethylaminopyridine) or triethylamine improves acylation efficiency .

Q. What spectroscopic methods are most reliable for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm stereochemistry by analyzing coupling constants (e.g., axial/equatorial proton splitting in the piperidine ring) and NOE (Nuclear Overhauser Effect) correlations. For example, the hydroxy group at C3 (3S) and methyl group at C5 (5R) will show distinct NOE interactions with adjacent protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 244.18 for C12_{12}H21_{21}NO3_3).
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging intensity data to resolve chiral centers .

Q. How should researchers handle hygroscopic intermediates during synthesis?

  • Methodological Answer :
  • Storage : Use anhydrous solvents (e.g., THF, DCM) and store intermediates under inert gas (N2_2 or Ar) in sealed containers.
  • Workup : Perform reactions under strict anhydrous conditions using Schlenk lines or gloveboxes.
  • Characterization : Rapid analysis via FT-IR or 1^1H NMR immediately after isolation prevents degradation. For Boc-protected intermediates, monitor for CO2_2 release (indicative of deprotection) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational stereochemical predictions and experimental crystallographic data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian) and experimental (X-ray) bond angles/dihedral angles. Discrepancies may arise from crystal packing effects or solvent interactions.
  • Refinement Software : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystals. Adjust the Flack parameter to validate absolute configuration .
  • Case Study : For tert-butyl piperidine derivatives, re-refinement with alternate space groups (e.g., P21_1 vs. P21_121_121_1) can resolve chiral center ambiguities .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound for kinase inhibition?

  • Methodological Answer :
  • Derivatization : Introduce substituents at the C3 hydroxy or C5 methyl positions (e.g., fluorination, methyl-to-ethyl substitution) to probe steric/electronic effects.
  • Biological Assays : Test inhibitory activity against kinases (e.g., G protein-coupled receptor kinase 2) using fluorescence polarization or radiometric assays.
  • Data Analysis : Correlate IC50_{50} values with steric bulk (via molecular docking) or logP (lipophilicity) to identify pharmacophore requirements. For example, bulky tert-butyl groups may enhance binding pocket occupancy .

Q. What protocols mitigate risks when scaling up reactions involving reactive intermediates (e.g., sulfonyl chlorides)?

  • Methodological Answer :
  • Safety Screening : Use DSC (Differential Scanning Calorimetry) to assess thermal stability of intermediates.
  • Byproduct Management : Quench reactive intermediates (e.g., sulfonic acids) with aqueous NaHCO3_3 or activated carbon filtration.
  • Process Optimization : Replace hazardous solvents (e.g., DCM) with greener alternatives (cyclopentyl methyl ether) under continuous flow conditions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed 1^1H NMR chemical shifts for the piperidine ring protons?

  • Methodological Answer :
  • Solvent Effects : Compare shifts in CDCl3_3 vs. DMSO-d6_6; hydrogen bonding in DMSO may deshield protons.
  • Conformational Analysis : Use molecular dynamics simulations (e.g., AMBER) to model chair vs. boat conformations. Axial protons typically resonate upfield (δ 1.5–2.0 ppm) vs. equatorial (δ 2.5–3.5 ppm).
  • Validation : Cross-check with 2D NMR (COSY, HSQC) to assign proton environments unambiguously .

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